molecular formula C8H11F3O2 B1355307 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid CAS No. 104907-44-0

3-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B1355307
CAS No.: 104907-44-0
M. Wt: 196.17 g/mol
InChI Key: CJMWFGSSEGRSHR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)cyclohexane-1-carboxylic acid (molecular formula: C₈H₁₁F₃O₂, average mass: 196.168 g/mol) is a cyclohexane derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a carboxylic acid (-COOH) group at the 1-position . The stereochemistry of the molecule (with two undefined stereocenters) contributes to its conformational flexibility, making it valuable in pharmaceutical and agrochemical research. Its physicochemical properties, such as moderate water solubility and acidity (predicted pKa ~4–5), stem from the electron-withdrawing effects of the -CF₃ group and the carboxylic acid functionality .

Properties

IUPAC Name

3-(trifluoromethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMWFGSSEGRSHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545710
Record name 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104907-44-0
Record name 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Trifluoromethylation of Cyclohexane Derivatives

A common synthetic route involves the trifluoromethylation of cyclohexane derivatives using trifluoromethyl iodide (CF3I) as the trifluoromethyl source. This reaction typically requires a base such as potassium carbonate (K2CO3) to facilitate the substitution. The trifluoromethylated cyclohexane intermediate is then subjected to carboxylation by reaction with carbon dioxide (CO2) under elevated pressure and temperature to introduce the carboxylic acid functionality at the 1-position of the cyclohexane ring.

Step Reagents/Conditions Outcome
1 Cyclohexane derivative + CF3I + K2CO3 Introduction of trifluoromethyl group
2 CO2, high pressure and temperature Carboxylation to form carboxylic acid

This method is scalable and can be adapted to continuous flow processes in industrial settings to improve yield and purity. Purification is typically achieved by recrystallization or chromatographic techniques to isolate the target acid with high purity.

Preparation via Ester Intermediates and Subsequent Hydrolysis

Another approach involves preparing an ester intermediate bearing the trifluoromethyl group on a quaternary carbon atom, followed by hydrolysis to yield the carboxylic acid. This method is particularly useful when stereochemical control is required, as in the preparation of enantiomerically enriched compounds such as (1R,3S)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid.

The general sequence is:

  • Synthesis of a trifluoromethylated ester intermediate.
  • Hydrolysis of the ester under acidic or basic conditions to afford the carboxylic acid.

This method benefits from the availability of chiral starting materials or catalysts to control stereochemistry.

Novel Trifluoromethylation via Sulfur Tetrafluoride (SF4)

A patented method describes the use of sulfur tetrafluoride (SF4) to substitute a carboxylate group with a trifluoromethyl group on a quaternary carbon atom. The process involves:

  • Providing a reactant with a quaternary carbon bearing a carboxylic acid and an electron-withdrawing group (e.g., ester).
  • Reacting with SF4 in an appropriate solvent to replace the carboxylate with the trifluoromethyl group.
  • Subsequent conversion steps to obtain the desired acid.

This method is advantageous for preparing trifluoromethylated compounds with quaternary centers and can be tailored to produce molecules bearing both trifluoromethyl and alkyl groups on the same carbon.

Hydrogenation-Based Methods for Cyclohexane Carboxylic Acids

Hydrogenation of benzenecarboxylic acid derivatives to cyclohexanecarboxylic acids is a well-established method. In some processes, the hydrogenation is performed in the presence of tertiary cyclic amide solvents, which facilitate the conversion and may allow for subsequent functional group transformations such as hydroxymethylation.

While this method is more general for cyclohexanecarboxylic acids, it can be adapted for trifluoromethyl-substituted derivatives by starting from appropriately substituted aromatic precursors.

Analysis of Preparation Methods

Method Advantages Limitations Typical Yield/Notes
Trifluoromethylation + Carboxylation (CF3I + CO2) Straightforward, scalable, industrially viable Requires high pressure CO2, handling CF3I High yield with optimized conditions
Ester Intermediate Hydrolysis Allows stereochemical control, versatile Multi-step, requires ester synthesis Purity ~97% achievable; stereospecific
SF4-Mediated Substitution Efficient for quaternary carbon trifluoromethylation SF4 handling requires caution, specialized Novel method, good yields reported
Hydrogenation of Aromatic Precursors Established, can be combined with other steps Requires aromatic precursors, may need catalysts Useful for cyclohexane acids generally

Research Findings and Optimization

  • The trifluoromethylation step using CF3I is sensitive to the choice of base and solvent; potassium carbonate in polar aprotic solvents has shown optimal results.
  • Carboxylation with CO2 requires elevated pressures (often >10 atm) and temperatures (80–120 °C) to achieve good conversion.
  • Continuous flow reactors improve reaction control and safety, especially for handling gaseous reagents like CO2 and CF3I.
  • The SF4 method offers a unique pathway to trifluoromethylated quaternary carbons but requires careful control of reaction conditions to avoid side reactions.
  • Hydrolysis of trifluoromethylated esters can be fine-tuned by adjusting acid/base concentration and temperature to maximize yield and minimize decomposition.
  • Industrial processes often incorporate purification steps such as recrystallization or chromatography to achieve >95% purity, essential for pharmaceutical applications.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Condition Notes
Trifluoromethylation reagent CF3I Requires base (e.g., K2CO3)
Carboxylation pressure 10–30 atm CO2 Elevated pressure needed
Carboxylation temperature 80–120 °C Optimized for yield
Solvent Polar aprotic solvents (e.g., DMF, DMSO) Enhances reaction efficiency
Hydrolysis conditions Acidic or basic aqueous media For ester to acid conversion
Purification methods Recrystallization, chromatography To achieve high purity

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

Medicinal Chemistry

3-(Trifluoromethyl)cyclohexane-1-carboxylic acid serves as a crucial building block in the synthesis of pharmaceuticals. Its unique trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of drug candidates. Research indicates its efficacy in modulating biological pathways, making it a candidate for drug development targeting various diseases .

Antimicrobial Properties

Studies have demonstrated that compounds featuring trifluoromethyl groups exhibit enhanced antimicrobial activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Derivatives of this compound have shown improved efficacy compared to non-fluorinated counterparts .

Anti-inflammatory and Cancer Research

The compound is also being investigated for its anti-inflammatory effects and potential applications in cancer treatment. Its ability to interact with specific molecular targets may influence pathways involved in inflammation and tumor growth .

Antimicrobial Activity

A study highlighted that modifications in the structure of trifluoromethylated compounds led to significant improvements in antimicrobial efficacy against resistant strains, underscoring the importance of fluorinated compounds in developing new antibiotics .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of derivatives has shown promising results in preclinical models, suggesting potential therapeutic applications for inflammatory diseases .

Cancer Research

Investigations into the anticancer properties of this compound are ongoing, with initial findings indicating that it may inhibit tumor growth through specific pathways influenced by its chemical structure .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against MRSA and other resistant strains
Anti-inflammatoryPotential therapeutic effects in preclinical models
Cancer ResearchInvestigated for tumor growth inhibition

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomerism

4-(Trifluoromethyl)cyclohexane-1-carboxylic Acid
  • Molecular Formula : C₈H₁₁F₃O₂ (same as the 3-substituted isomer).
  • Key Difference : The -CF₃ group is at the 4-position instead of the 3-position.
  • Impact: Steric Effects: The 4-substituted isomer may exhibit reduced steric hindrance between the -CF₃ and -COOH groups compared to the 3-substituted analog. Electronic Effects: The distance between the electron-withdrawing -CF₃ and -COOH groups alters acidity. Applications: Used in medicinal chemistry for structure-activity relationship (SAR) studies due to its distinct spatial arrangement .

Ring Size Variation

3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid
  • Molecular Formula : C₆H₇F₃O₂.
  • Key Difference : A cyclobutane ring replaces the cyclohexane backbone.
  • Impact :
    • Ring Strain : The smaller cyclobutane ring introduces significant ring strain, increasing reactivity in ring-opening or functionalization reactions.
    • Acidity : Higher acidity (pKa 4.36 ) compared to the cyclohexane analog due to enhanced electron-withdrawing effects in a strained system.
    • Applications : Used as a scaffold for TEAD (Transcriptional Enhanced Associate Domain) modulators in cancer research .

Functional Group Modifications

4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic Acid Hydrochloride
  • Molecular Formula: C₈H₁₃ClF₃NO₂.
  • Key Difference: An amino group (-NH₂) is introduced at the 4-position.
  • Impact: Solubility: The hydrochloride salt enhances water solubility, making it suitable for biological assays. Reactivity: The amino group enables participation in amidation or Schiff base formation, expanding its utility in peptide mimetics or metal chelation .
cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid
  • Molecular Formula : C₁₄H₁₅FO₃.
  • Key Difference : A 3-fluorobenzoyl group is appended to the cyclohexane ring.
  • Impact :
    • Aromatic Interactions : The fluorinated benzoyl group facilitates π-π stacking in protein-binding applications.
    • Molecular Weight : Higher mass (250.27 g/mol ) may improve bioavailability in drug candidates .

Comparison Table

Compound Name Molecular Formula Substituent Position Molecular Weight (g/mol) pKa (Predicted/Experimental) Key Applications
3-(Trifluoromethyl)cyclohexane-1-carboxylic acid C₈H₁₁F₃O₂ 3-CF₃, 1-COOH 196.168 ~4.5 Organic synthesis, enzyme studies
4-(Trifluoromethyl)cyclohexane-1-carboxylic acid C₈H₁₁F₃O₂ 4-CF₃, 1-COOH 196.168 ~4.5 SAR studies
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid C₆H₇F₃O₂ 3-CF₃, 1-COOH 168.12 4.36 TEAD modulator synthesis
4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid HCl C₈H₁₃ClF₃NO₂ 4-NH₂, 4-CF₃, 1-COOH 247.64 N/A Peptide mimetics, metal chelation
cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid C₁₄H₁₅FO₃ 3-Fluorobenzoyl, 1-COOH 250.27 N/A Drug candidate optimization

Biological Activity

3-(Trifluoromethyl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic molecules, which can significantly influence their biological properties.

Chemical Structure and Properties

Molecular Formula: C8H11F3O2
CAS Number: 104907-44-0
Molecular Weight: 196.17 g/mol

The presence of the trifluoromethyl group (–CF3) on the cyclohexane ring contributes to its distinctive chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The trifluoromethyl substituent can enhance binding affinity to receptors or enzymes, potentially modulating their activity.

Potential Mechanisms Include:

  • Lipophilicity Enhancement: The trifluoromethyl group increases the compound's hydrophobic character, facilitating membrane permeability.
  • Receptor Binding: Similar compounds have shown increased selectivity and potency at various receptors, indicating that this compound may exhibit similar behavior.

Case Studies

  • Antimicrobial Activity:
    • Compounds with trifluoromethyl groups have been shown to exhibit antimicrobial properties against various pathogens. For instance, modifications in structure led to enhanced activity against resistant bacterial strains.
    • A study highlighted that derivatives with a trifluoromethyl group had improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to their non-fluorinated counterparts .
  • Anti-inflammatory Effects:
    • Similar compounds were evaluated for their anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines in vitro. This suggests that this compound may also possess anti-inflammatory capabilities .
  • Cancer Research:
    • The introduction of trifluoromethyl groups in drug design has been linked to enhanced selectivity for cancer cell lines. Structural modifications incorporating this group have been associated with increased potency in inhibiting tumor growth .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialEnhanced efficacy against MRSA
Anti-inflammatoryReduction in pro-inflammatory cytokines
Cancer cell inhibitionIncreased potency in tumor growth inhibition

Q & A

Basic Research Questions

Q. How can the structure of 3-(trifluoromethyl)cyclohexane-1-carboxylic acid be confirmed using spectroscopic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :

  • 1H NMR : The cyclohexane ring protons will show distinct splitting patterns depending on substituent positions. The trifluoromethyl (CF₃) group deshields adjacent protons, shifting signals downfield (δ ~2.5–3.5 ppm) .

  • 13C NMR : The carboxylic acid carbon appears at ~170–180 ppm. The CF₃ group’s adjacent carbons are typically upfield-shifted due to electron-withdrawing effects.

  • 19F NMR : A singlet near -60 to -70 ppm confirms the CF₃ group.

  • Infrared (IR) Spectroscopy : A broad O-H stretch (~2500–3500 cm⁻¹) for the carboxylic acid and a strong C=O stretch (~1700 cm⁻¹) .

  • Mass Spectrometry (MS) : Molecular ion peak [M-H]⁻ at m/z 210–220 (exact mass depends on isotopic distribution of fluorine).

Q. What are common synthetic routes for preparing this compound?

  • Methodological Answer :

  • Trifluoromethylation of Cyclohexene Derivatives :

  • Use trifluoromethyl copper (CF₃Cu) or Ruppert–Prakash reagent (TMSCF₃) with a cyclohexene precursor under palladium catalysis .

  • Example: Cyclohexene-1-carboxylic acid reacts with TMSCF₃ in DMF at 80°C with Pd(PPh₃)₄ to yield the trifluoromethylated product (yield: ~60–70%) .

  • Oxidation of Alcohols :

  • 3-(Trifluoromethyl)cyclohexanol can be oxidized using Jones reagent (CrO₃/H₂SO₄) to the carboxylic acid (requires careful pH control).

    Table 1: Synthetic Routes and Yields

    MethodReagents/ConditionsYieldReference
    TrifluoromethylationTMSCF₃, Pd(PPh₃)₄, DMF, 80°C60–70%
    Alcohol OxidationCrO₃/H₂SO₄, acetone, 0°C40–50%

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) :

  • Optimize the molecule’s geometry using B3LYP/6-31G(d) basis sets. Calculate Fukui indices to identify electrophilic/nucleophilic sites.

  • Example: The CF₃ group’s electron-withdrawing effect increases the carboxylic acid’s electrophilicity, favoring nucleophilic attack at the carbonyl carbon.

  • Molecular Dynamics (MD) Simulations :

  • Simulate reaction pathways in solvents like DMSO or water to assess activation energy barriers.

Q. How should researchers address discrepancies in stereochemical outcomes during synthesis of derivatives under varying catalytic conditions?

  • Methodological Answer :

  • Stereochemical Analysis :

  • Use chiral HPLC with a cellulose-based column to separate enantiomers .

  • Compare experimental optical rotation with calculated values (e.g., using Gaussian 16).

  • Mechanistic Investigation :

  • Trace stereochemical inversion to catalyst choice. For example, Pd(0) catalysts may retain configuration, while Rh catalysts induce racemization .

  • Case Study :

  • Trans- vs. cis-isomer formation in trifluoromethylation depends on steric hindrance from the cyclohexane ring .

    Table 2: Stereochemical Outcomes in Catalytic Reactions

    CatalystIsomer Ratio (trans:cis)Reference
    Pd(PPh₃)₄85:15
    RhCl(PPh₃)₃50:50

Data Contradiction Analysis

Q. How to resolve conflicting data on the acidity of this compound compared to non-fluorinated analogs?

  • Methodological Answer :

  • Experimental Validation :
  • Measure pKa potentiometrically in aqueous ethanol (e.g., pH-metric titration). Expected pKa: ~2.5–3.0 due to CF₃’s electron-withdrawing effect .
  • Theoretical vs. Experimental :
  • Discrepancies may arise from solvent effects. Use COSMO-RS solvation models in computational studies.

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